CID 230048
Overview
Description
CID 230048 is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Control of Protein Function in Cells : Chemically induced dimerization (CID) is used to study biological processes with precision and spatiotemporal resolution, particularly in dissecting signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded the versatility of CID tools for gene regulation and editing in mammals (Ma et al., 2023).
Water Use Efficiency in Agriculture : Carbon isotope discrimination (CID) has been evaluated as a selection criterion for improving water use efficiency (WUE) and productivity of barley under varying conditions (Anyia et al., 2007).
Reversible Control of Protein Localization : A chemical inducer of protein dimerization offering rapid activation and deactivation with high spatiotemporal resolution was developed for controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
CID in Cell Biology : CID techniques have been crucial in resolving problems in cell biology, especially in studying lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Synthesis and Activity of CID Compounds : The synthesis and activities of a series of chemical inducers of dimerization (CIDs) have been described, showing their utility in studying intracellular signaling events (Keenan et al., 1998).
CID in Mass Spectrometry : CID techniques, particularly in mass spectrometry, have been essential for understanding peptide fragmentation processes and for improving peptide identification algorithms (Medzihradszky & Chalkley, 2015).
Photocaged-Photocleavable CID : A novel chemical inducer of protein dimerization that can be rapidly turned on and off using single pulses of light at two orthogonal wavelengths was developed for controlling protein-protein interactions (Aonbangkhen et al., 2018).
Properties
IUPAC Name |
6-amino-2-(dimethylamino)-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZIUPJSKQVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)C=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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